molecular formula C6H10O2 B6267818 rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid CAS No. 57911-27-0

rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B6267818
CAS No.: 57911-27-0
M. Wt: 114.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with an ethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be converted to esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential role in biological systems as a conformationally restricted analog of natural amino acids.

Medicine:

  • Explored for its potential use in the design of peptidomimetics and other pharmaceutical compounds.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and the cyclopropane ring. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring provides conformational rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid has an ethyl group, the similar compounds have different substituents such as isopropoxycarbonyl or thiophen-2-yl groups.
  • Unique Features: The ethyl group in this compound provides distinct steric and electronic properties, making it unique in its reactivity and applications.

Properties

CAS No.

57911-27-0

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.